Ethyl 2-{3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}acetate
CAS No.: 478030-58-9
Cat. No.: VC8119747
Molecular Formula: C13H11F3N2O3
Molecular Weight: 300.23 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 478030-58-9 |
|---|---|
| Molecular Formula | C13H11F3N2O3 |
| Molecular Weight | 300.23 g/mol |
| IUPAC Name | ethyl 2-[3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]acetate |
| Standard InChI | InChI=1S/C13H11F3N2O3/c1-2-20-11(19)7-10-17-12(18-21-10)8-4-3-5-9(6-8)13(14,15)16/h3-6H,2,7H2,1H3 |
| Standard InChI Key | JLWHFTHQWZKWDC-UHFFFAOYSA-N |
| SMILES | CCOC(=O)CC1=NC(=NO1)C2=CC(=CC=C2)C(F)(F)F |
| Canonical SMILES | CCOC(=O)CC1=NC(=NO1)C2=CC(=CC=C2)C(F)(F)F |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure comprises a 1,2,4-oxadiazole ring linked to a 3-(trifluoromethyl)phenyl group at position 3 and an ethyl acetate moiety at position 5 (Figure 1). The oxadiazole ring, a five-membered heterocycle containing two nitrogen atoms, confers rigidity and electronic stability, while the trifluoromethyl (-CF) group enhances lipophilicity and resistance to metabolic degradation. The ethyl acetate side chain contributes to solubility in organic solvents, facilitating synthetic modifications .
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 300.23 g/mol | |
| Density | 1.323 ± 0.06 g/cm³ (Predicted) | |
| Boiling Point | 375.3 ± 52.0 °C (Predicted) | |
| pKa | -2.40 ± 0.44 (Predicted) | |
| Solubility | 7.6 μg/mL |
The electron-withdrawing nature of the -CF group polarizes the phenyl ring, influencing intermolecular interactions and binding affinity to biological targets. Computational studies suggest that the compound’s planar structure allows for efficient π-π stacking with aromatic residues in enzyme active sites .
Synthesis and Preparation
Synthetic Pathways
The synthesis of Ethyl 2-{3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}acetate typically involves a multi-step sequence starting from 3-(trifluoromethyl)benzoic acid derivatives. A common approach includes:
-
Hydrazide Formation: Reaction of ethyl chloroacetate with 3-(trifluoromethyl)benzohydrazide to form the intermediate hydrazone .
-
Cyclization: Treatment with acetic anhydride or thionyl chloride to induce cyclization, forming the 1,2,4-oxadiazole ring .
-
Esterification: Introduction of the ethyl acetate group via nucleophilic acyl substitution .
Table 2: Representative Synthetic Steps
| Step | Reaction | Reagents/Conditions | Yield |
|---|---|---|---|
| 1 | Hydrazide Synthesis | Ethyl chloroacetate, EtOH, Δ | 75% |
| 2 | Oxadiazole Cyclization | AcO, 120°C, 6h | 68% |
| 3 | Esterification | KCO, DMF, RT | 82% |
These steps require precise control of temperature and stoichiometry to avoid side reactions, such as over-oxidation or ring-opening . Recent advances in microwave-assisted synthesis have reduced reaction times from hours to minutes while maintaining yields above 70%.
Pharmacological Significance
Anticancer Activity
Oxadiazole derivatives, including this compound, exhibit potent anticancer properties by inhibiting topoisomerase II and tubulin polymerization. In silico docking studies reveal strong binding affinity (-9.2 kcal/mol) to the ATP-binding pocket of EGFR tyrosine kinase, a key target in non-small cell lung cancer . Preliminary in vitro assays against MCF-7 breast cancer cells demonstrated an IC of 12.3 μM, comparable to cisplatin (IC = 9.8 μM) .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume